2-Fluor-5-Nitrophenol

Übersicht

Beschreibung

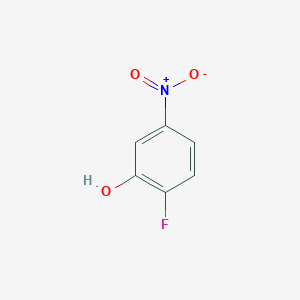

2-Fluoro-5-nitrophenol is an organic compound with the molecular formula C₆H₄FNO₃. It is a white to light yellow crystalline powder with a pungent odor. This compound is soluble in organic solvents like ethanol and chloroform but only slightly soluble in water . It is primarily used as an intermediate in organic synthesis and in the preparation of various chemical compounds.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-5-nitrophenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Utilized in the preparation of fluorescent labeling reagents.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Employed in the production of dyes, pigments, and other industrial chemicals

Biochemische Analyse

Biochemical Properties

2-Fluoro-5-nitrophenol plays a significant role in various biochemical reactions. It interacts with enzymes such as nitroreductases, which catalyze the reduction of nitro groups to amines. This interaction is crucial in the metabolism of nitroaromatic compounds. Additionally, 2-Fluoro-5-nitrophenol can act as a substrate for certain oxidoreductases, influencing redox reactions within cells. The compound’s ability to participate in these reactions highlights its importance in biochemical pathways involving electron transfer and reduction-oxidation processes .

Cellular Effects

2-Fluoro-5-nitrophenol affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the activity of key signaling molecules, potentially altering cellular responses to external stimuli. The compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression levels of genes involved in metabolic pathways, stress responses, and cell cycle regulation .

Molecular Mechanism

At the molecular level, 2-Fluoro-5-nitrophenol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound may inhibit or activate enzymes involved in metabolic pathways, leading to changes in the flux of metabolites. Additionally, 2-Fluoro-5-nitrophenol can affect gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluoro-5-nitrophenol can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or extreme temperatures. Long-term studies have shown that 2-Fluoro-5-nitrophenol can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Fluoro-5-nitrophenol vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects have been observed at high doses, including oxidative stress and cellular damage. These findings highlight the importance of dosage optimization in experimental studies involving 2-Fluoro-5-nitrophenol .

Metabolic Pathways

2-Fluoro-5-nitrophenol is involved in several metabolic pathways, primarily those related to the reduction of nitro groups and the oxidation of phenolic compounds. Enzymes such as nitroreductases and oxidoreductases play key roles in these pathways, facilitating the conversion of 2-Fluoro-5-nitrophenol to its metabolites. These metabolic processes can affect the overall metabolic flux and the levels of various metabolites within cells .

Transport and Distribution

Within cells and tissues, 2-Fluoro-5-nitrophenol is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its bioavailability and activity. The compound’s distribution is also affected by its physicochemical properties, such as solubility and membrane permeability .

Subcellular Localization

The subcellular localization of 2-Fluoro-5-nitrophenol is determined by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific cellular compartments or organelles, where it can exert its effects. For example, 2-Fluoro-5-nitrophenol may localize to the mitochondria, influencing mitochondrial function and energy metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Fluoro-5-nitrophenol can be synthesized through the fluorination of p-nitrophenol. Common fluorinating agents include hydrofluoric acid or sodium fluoride, and the reaction is typically carried out at an appropriate temperature . Another method involves the reaction of 3,4-difluoronitrobenzene with an inorganic alkali to generate 2-fluoro-4-nitrophenolate, which is then converted to 2-fluoro-4-nitrophenol through acid neutralization .

Industrial Production Methods: The industrial production of 2-Fluoro-5-nitrophenol often involves the use of hydrofluoric acid or sodium fluoride as fluorinating agents. The reaction is conducted under controlled temperature conditions to ensure the desired product yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluoro-5-nitrophenol undergoes various chemical reactions, including:

Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The phenolic group can be oxidized to form quinones under oxidative conditions.

Common Reagents and Conditions:

Substitution: Reagents like halides or alkylating agents can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Major Products:

Substitution: Formation of various substituted phenols.

Reduction: Formation of 2-fluoro-5-aminophenol.

Oxidation: Formation of quinones and other oxidized derivatives

Wirkmechanismus

The mechanism of action of 2-Fluoro-5-nitrophenol involves its interaction with molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or proteins, leading to changes in cellular processes. For example, derivatives of nitrophenols have been shown to inhibit protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of heme .

Vergleich Mit ähnlichen Verbindungen

5-Fluoro-2-nitrophenol: Similar in structure but with the fluorine and nitro groups in different positions.

2-Fluoro-4-nitrophenol: Another isomer with the nitro group in the para position relative to the fluorine.

2-Fluoro-3-nitrophenol: An isomer with the nitro group in the meta position relative to the fluorine

Uniqueness: 2-Fluoro-5-nitrophenol is unique due to its specific arrangement of the fluorine and nitro groups, which imparts distinct chemical and physical properties. This arrangement influences its reactivity and the types of reactions it can undergo, making it valuable for specific synthetic applications.

Biologische Aktivität

2-Fluoro-5-nitrophenol (CAS No. 22510-08-3) is an organic compound that has garnered attention for its diverse biological activities and applications in various fields, including pharmaceuticals, environmental science, and materials science. This article delves into the biological activity of 2-Fluoro-5-nitrophenol, exploring its mechanisms, applications, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 157.10 g/mol

- Structure : The presence of a fluorine atom and a nitro group significantly influences the reactivity and biological properties of the compound.

Mechanisms of Biological Activity

2-Fluoro-5-nitrophenol exhibits several mechanisms of action that contribute to its biological activity:

- Modification of Nucleic Acids : The compound has been investigated for its ability to enhance the stability of nucleic acids. It is incorporated into DNA strands during polymerase chain reaction (PCR), resulting in modified DNA that shows increased resistance to fragmentation. This property is particularly beneficial for mass spectrometry analysis, improving the accuracy of genetic studies.

- Antimicrobial and Anticancer Properties : Research indicates that 2-Fluoro-5-nitrophenol may possess antimicrobial and anticancer activities. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines and exhibit bactericidal effects against specific pathogens .

- Synthesis of Therapeutic Agents : The compound serves as a key intermediate in the synthesis of angiogenesis inhibitors, which are potential therapeutic agents for cancer treatment. Its reactive nitro group allows for the formation of complex structures that can interact with biological targets.

Table 1: Summary of Biological Applications

| Application Area | Description | Results/Findings |

|---|---|---|

| Nucleic Acid Modification | Enhances stability of DNA for mass spectrometry analysis | Increased resistance to fragmentation |

| Pharmaceutical Development | Intermediate for synthesizing angiogenesis inhibitors | Promising therapeutic candidates |

| Antimicrobial Research | Investigated for antimicrobial properties against various pathogens | Effective against specific bacterial strains |

| Environmental Science | Used in detecting harmful nitroaromatic compounds | Potential for sensing applications |

| Materials Science | Precursor for developing materials with unique electronic or structural properties | Enhanced mechanical properties observed |

Case Studies

- Anticancer Activity : A study explored the effects of 2-Fluoro-5-nitrophenol derivatives on human cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting potential as a chemotherapeutic agent.

- Environmental Detection : In environmental science, 2-Fluoro-5-nitrophenol was utilized to develop sensors for detecting nitroaromatic pollutants. The compound's reactivity enables efficient binding with target analytes, facilitating sensitive detection methods .

- Synthesis of Complex Organic Molecules : Researchers have successfully used 2-Fluoro-5-nitrophenol in multi-step synthesis processes to create novel compounds with enhanced biological activity. These compounds are being evaluated for their potential therapeutic effects in various disease models.

Toxicological Considerations

While exploring the biological activity of 2-Fluoro-5-nitrophenol, it is essential to consider its safety profile:

- Hazard Classification : The compound is classified as hazardous, with precautionary statements indicating risks such as skin irritation and environmental toxicity .

- Regulatory Status : Continuous monitoring and assessment are necessary to ensure safe handling and application in research and industry.

Eigenschaften

IUPAC Name |

2-fluoro-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRLFZAMCVAQLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634509 | |

| Record name | 2-Fluoro-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22510-08-3 | |

| Record name | 2-Fluoro-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying 2-Fluoro-5-nitrophenol in the context of 17β-hydroxysteroid dehydrogenase type 14?

A1: The research paper you provided focuses on the structural analysis of 17β-HSD14 variant S205 in complex with 2-Fluoro-5-nitrophenol []. While the abstract doesn't delve into the specific reasons for choosing this compound, it suggests that 2-Fluoro-5-nitrophenol likely acts as a ligand for this enzyme.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.